Ethyl 5-amino-2-iodobenzoate
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Overview
Description
Ethyl 5-amino-2-iodobenzoate: is an organic compound with the molecular formula C9H10INO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the aromatic ring is substituted with an amino group at the 5-position and an iodine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Iodination Reaction: The synthesis of ethyl 5-amino-2-iodobenzoate typically begins with the iodination of a suitable precursor, such as methyl anthranilate.
Esterification: The iodinated intermediate is then subjected to esterification with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 5-amino-2-iodobenzoate can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction reactions can convert the ester group to the corresponding alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Oxidation Products: Nitro or nitroso derivatives of the benzoate.
Reduction Products: Alcohol derivatives of the benzoate.
Scientific Research Applications
Chemistry: Ethyl 5-amino-2-iodobenzoate is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and heterocycles .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of ethyl 5-amino-2-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity . The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then exert its biological effects .
Comparison with Similar Compounds
Ethyl 2-amino-5-iodobenzoate: Similar structure but with the amino group at the 2-position.
Ethyl 5-bromo-2-iodobenzoate: Similar structure but with a bromine atom instead of an amino group.
Ethyl 5-nitro-2-iodobenzoate: Similar structure but with a nitro group instead of an amino group.
Uniqueness: Ethyl 5-amino-2-iodobenzoate is unique due to the presence of both an amino group and an iodine atom on the aromatic ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
ethyl 5-amino-2-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCGLNMCRUYAKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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